

Modern Analytical Methods for Carbaryl Detection in Food

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Compound Focus: Carbaryl

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Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide. Its residues in food products pose a health risk due to inhibition of acetylcholinesterase in the central nervous system, potentially causing serious damage to nerves, muscles, and organs [1]. Effective monitoring is crucial for food safety, driving the development of sensitive, rapid, and reliable detection methods.

The following table summarizes the key characteristics of contemporary **carbaryl** detection techniques:

Method	Principle	Limit of Detection (LOD)	Linear Range	Sample Applications
Magnetic Solid-Phase Extraction with Fluorescence (MSPE) [1]	Adsorption on COF(TpPa-NH ₂)@Fe ₃ O ₄ via π - π /hydrophobic interactions, fluorescence detection.	0.012 $\mu\text{g}\cdot\text{kg}^{-1}$	0.2–120 $\mu\text{g}\cdot\text{kg}^{-1}$	Food samples
Digital Image Colorimetry (DIC) [2]	Hydrolysis to 1-naphthol, coupling with MBDF on μTAD , smartphone-based color intensity measurement.	-	-	Food samples
Excitation-Emission Matrix Fluorescence (EEM) [3]	Intrinsic fluorescence measurement with second-order calibration to resolve interferences.	-	-	Peach, soil, sewage

Method	Principle	Limit of Detection (LOD)	Linear Range	Sample Applications
Molecularly Imprinted Polymer-SPE-HPLC (MIP-SPE-HPLC) [4]	Selective pre-concentration on MIP sorbent, followed by HPLC separation and detection.	0.0573 $\mu\text{g}\cdot\text{L}^{-1}$	0.5–60 $\mu\text{g}\cdot\text{L}^{-1}$	Food samples
CRISPR-Cas12a Fluorescence Strategy [5]	AChE inhibition, MnO_2 nanosheet degradation to Mn^{2+} , activation of Cas12a trans-cleavage of reporter.	0.58 $\mu\text{g}\cdot\text{L}^{-1}$	-	Food samples
Flow Injection-Chemiluminescence (FI-CL) [6]	Enhancement of luminol- KMnO_4 chemiluminescence in alkaline medium.	0.3 $\mu\text{g}\cdot\text{L}^{-1}$	1–100 $\mu\text{g}\cdot\text{L}^{-1}$	Cucumbers, water

Detailed Experimental Protocols

Protocol 1: Magnetic Solid-Phase Extraction with Fluorescence Detection

This method uses a covalent organic framework-based magnetic nanocomposite for rapid, efficient extraction [1].

1. Reagents and Equipment

- **Adsorbent:** $\text{COF}(\text{TpPa-NH}_2)@\text{Fe}_3\text{O}_4$ nanocomposite.
- **Standard:** **Carbaryl** stock solution (>98% purity).
- **Solvent:** Deionized water (Milli-Q quality).
- **Equipment:** Fluorescence spectrophotometer, ultrasonic bath, pH meter, vortex mixer, external magnet.

2. Sample Preparation and Extraction

- **Extraction:** Weigh 4 mg of COF(TpPa-NH₂)@Fe₃O₄ adsorbent. Add it to 50 mL of the standard or processed sample solution.
- **Adsorption:** Vortex the mixture for 5 minutes to achieve maximum adsorption of **carbaryl** onto the nanocomposite via π - π stacking and hydrophobic interactions.
- **Separation:** Use an external magnet to separate the adsorbent from the solution.
- **Washing:** Wash the adsorbent with a small volume of deionized water to remove potential matrix interferences.
- **Desorption:** Add 0.4 mL of desorption solvent (e.g., methanol) to the adsorbent and vortex for 5 minutes to release the captured **carbaryl**.
- **Analysis:** Separate the eluent using the magnet and transfer it for fluorescence analysis.

3. Fluorescence Measurement

- Analyze the eluent using a fluorescence spectrophotometer. The specific excitation/emission wavelengths should be determined experimentally based on instrument and solvent conditions.

4. Analytical Performance

- **LOD:** 0.012 $\mu\text{g}\cdot\text{kg}^{-1}$
- **Linear Range:** 0.2–120 $\mu\text{g}\cdot\text{kg}^{-1}$
- **Recovery:** 96.0–107.4%
- **Total Adsorption Time:** 5 minutes

Protocol 2: MIP-based Solid-Phase Extraction Coupled with HPLC

This protocol uses a molecularly imprinted polymer for selective extraction and clean-up before HPLC analysis [4].

1. Reagents and Equipment

- **SPE Sorbent:** Surface molecularly imprinted polymer (MIP).
- **Standard:** **Carbaryl** stock solution.
- **HPLC Mobile Phase:** Acetonitrile/water or methanol/water mixture (HPLC grade).
- **Equipment:** HPLC system with UV-Vis or FLD detector, SPE vacuum manifold.

2. Solid-Phase Extraction Procedure

- **Conditioning:** Condition the MIP-SPE cartridge with an appropriate solvent (e.g., methanol, followed by water or buffer).
- **Loading:** Load the sample extract onto the cartridge at a controlled flow rate.
- **Washing:** Wash the cartridge with a washing solvent to remove weakly retained interferents.
- **Elution:** Elute the selectively retained **carbaryl** with a small volume of a strong elution solvent (e.g., acidified methanol or acetonitrile).
- **Reconstitution:** Evaporate the eluent to dryness under a gentle nitrogen stream and reconstitute the residue in the HPLC mobile phase for injection.

3. HPLC Analysis

- **Column:** C18 reversed-phase column.
- **Mobile Phase:** Isocratic or gradient elution with acetonitrile/water or methanol/water.
- **Detection:** UV-Vis detection (wavelength to be optimized, e.g., 220-280 nm) or fluorescence detection.
- **Injection Volume:** 10-20 μL .
- **Flow Rate:** 1.0 mL/min.

4. Analytical Performance

- **LOD:** $0.0573 \mu\text{g}\cdot\text{L}^{-1}$
- **Linear Range:** $0.5\text{--}60 \mu\text{g}\cdot\text{L}^{-1}$
- **Retention Time:** ~ 5.5 minutes (for **carbaryl**; can vary with conditions) [7]

Protocol 3: CRISPR-Cas12a Fluorescence Strategy

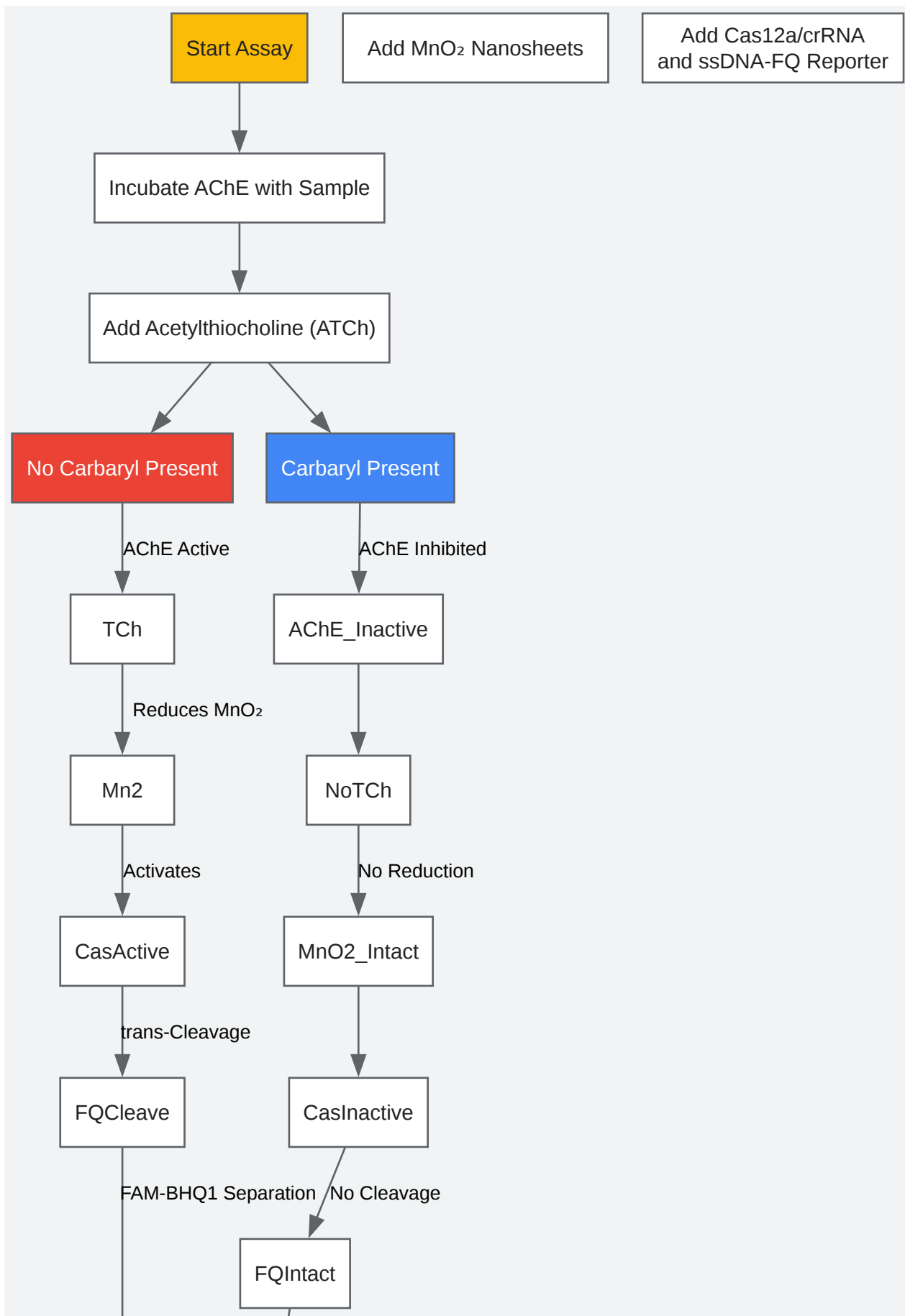
This novel biosensing method leverages enzyme inhibition and nucleic acid amplification for highly sensitive detection [5].

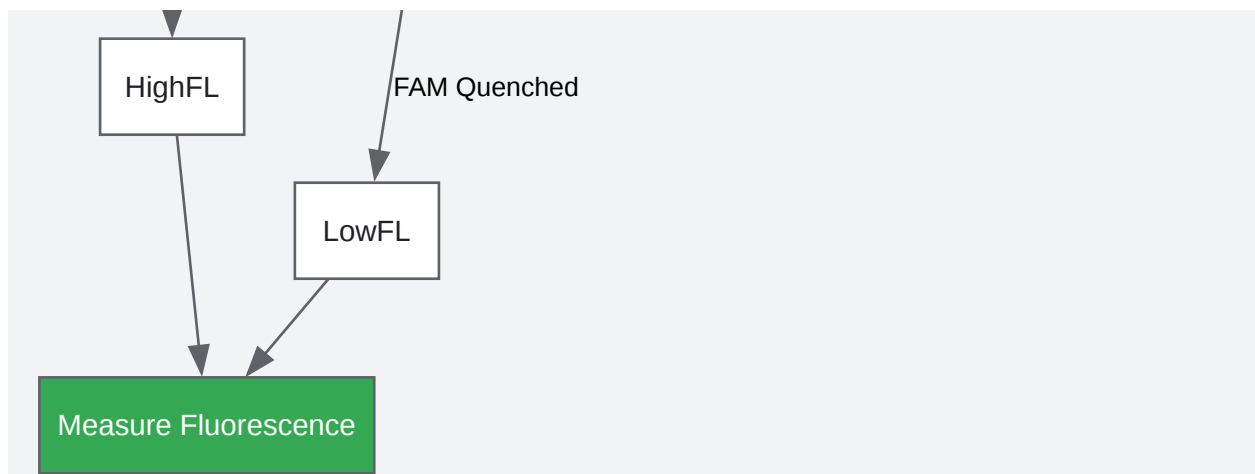
1. Reagents and Equipment

- **Enzymes:** Acetylcholinesterase (AChE), purified Cas12a protein.
- **Substrates:** Acetylthiocholine (ATCh).
- **Nanosheets:** MnO_2 nanosheets.
- **Reporter:** ssDNA-FQ reporter (FAM-TTATT-BHQ1).
- **crRNA:** Target-specific crRNA.
- **Buffer:** Assay buffer.
- **Equipment:** Fluorescence spectrophotometer or plate reader.

2. Experimental Workflow

The following diagram illustrates the key steps and mechanism of the CRISPR-Cas12a fluorescence strategy:





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- **AChE Inhibition:** Pre-incubate AChE with the sample solution. If **carbaryl** is present, it inhibits AChE.
- **Reaction with ATCh:** Add ATCh to the mixture. If AChE is active (no **carbaryl**), it hydrolyzes ATCh to produce thiocholine (TCh). If inhibited (**carbaryl** present), no TCh is produced.
- **Reduction of MnO₂:** Add MnO₂ nanosheets. TCh reduces MnO₂ to Mn²⁺ ions. Without TCh, the MnO₂ nanosheets remain intact.
- **CRISPR-Cas12a Activation:** Add a mixture of Cas12a protein, its target-specific crRNA, and the ssDNA-FQ reporter. Mn²⁺ (produced in the absence of **carbaryl**) activates the trans-cleavage activity of Cas12a, which cleaves the ssDNA-FQ reporter.
- **Fluorescence Detection:** Cleavage of the reporter separates the fluorophore (FAM) from the quencher (BHQ1), resulting in a strong fluorescence signal. If **carbaryl** is present, the cascade does not occur, and the fluorescence remains low.

3. Analytical Performance

- **LOD:** 0.58 µg·L⁻¹ for **carbaryl**.
- **Advantages:** High specificity, utilizes nucleic acid amplification, potential for high throughput.

Discussion and Method Selection

The choice of method depends on the laboratory's capabilities and the analysis objectives.

- **For Maximum Sensitivity:** The **MSPE-Fluorescence** method [1] offers an exceptionally low LOD (0.012 µg·kg⁻¹), making it suitable for monitoring trace-level residues well below regulatory limits.
- **For Rapid and Field-Portable Screening:** **Digital Image Colorimetry** [2] and the **CRISPR-Cas12a** strategy [5] provide rapid, potentially on-site analysis. DIC is cost-effective, while CRISPR offers high specificity and signal amplification.

- **For Confirmatory Analysis: MIP-SPE-HPLC** [4] is a robust and selective technique that combines efficient sample clean-up with the separation power of chromatography, ideal for regulatory compliance and complex matrices.
- **For Simultaneous Multi-Analyte Detection: EEM with second-order calibration** [3] is powerful for resolving overlapping signals, allowing for the quantification of **carbaryl** alongside other native fluorescent pesticides like thiabendazole without extensive pre-separation.

Important Notes for Practitioners

- **Validation:** Any method should be validated for each specific food matrix to account for variable recovery rates and matrix effects.
- **Sample Pre-treatment:** Food samples (fruits, vegetables, grains) typically require homogenization and an initial extraction step (e.g., with acetonitrile or ethyl acetate) before the clean-up and detection protocols described above.
- **Safety:** Standard laboratory safety practices must be followed. Handle **carbaryl** standards and organic solvents with care, using appropriate personal protective equipment.

References

1. Development of a Sensitive and Fast Determination Method ... [pmc.ncbi.nlm.nih.gov]
2. Digital image colorimetry detection of carbaryl in food samples based... [pubmed.ncbi.nlm.nih.gov]
3. Quantitative analysis of carbaryl and thiabendazole in ... [sciencedirect.com]
4. A Novel Multi-purpose MIP for SPE-HPLC and QCM Detection of... [link.springer.com]
5. Mn²⁺-activated CRISPR-Cas12a strategy for fluorescence ... [sciencedirect.com]
6. Sensitive determination of carbaryl in vegetal food and ... [sciencedirect.com]
7. Detection of Carbaryl in the Southeastern Minnesota ... [openriver.winona.edu]

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